(+/-)-11-Hydroxy-delta9-THC-D3

説明

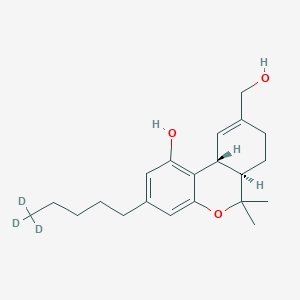

(+/-)-11-Hydroxy-delta9-THC-D3 is a synthetic analog of delta-9-tetrahydrocannabinol (delta9-THC), the primary psychoactive component of cannabis. This compound is of significant interest in scientific research due to its potential therapeutic applications and its role in understanding the pharmacology of cannabinoids.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-11-Hydroxy-delta9-THC-D3 typically involves the hydroxylation of delta9-THC. This can be achieved through various chemical reactions, including oxidation processes. One common method involves the use of a strong oxidizing agent such as chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions must be carefully controlled to ensure the selective hydroxylation at the 11th position of the delta9-THC molecule.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also involve purification steps such as chromatography to isolate the desired compound from reaction by-products.

化学反応の分析

Types of Reactions

(+/-)-11-Hydroxy-delta9-THC-D3 undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the hydroxyl group to a ketone.

Reduction: The hydroxyl group can be reduced to a hydrogen atom, reverting to delta9-THC.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: 11-Keto-delta9-THC.

Reduction: Delta9-THC.

Substitution: 11-Substituted delta9-THC derivatives.

科学的研究の応用

(+/-)-11-Hydroxy-delta9-THC-D3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of cannabinoids.

Biology: Studied for its effects on cellular signaling pathways and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects.

Industry: Utilized in the development of cannabinoid-based pharmaceuticals and in the quality control of cannabis products.

作用機序

(+/-)-11-Hydroxy-delta9-THC-D3 exerts its effects primarily through interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues, modulating neurotransmitter release and influencing various physiological processes. The compound’s hydroxyl group enhances its binding affinity and potency compared to delta9-THC, leading to more pronounced effects.

類似化合物との比較

Similar Compounds

Delta9-THC: The primary psychoactive component of cannabis.

11-Keto-delta9-THC: An oxidized derivative of delta9-THC.

Cannabidiol (CBD): A non-psychoactive cannabinoid with therapeutic potential.

Uniqueness

(+/-)-11-Hydroxy-delta9-THC-D3 is unique due to its enhanced binding affinity and potency compared to delta9-THC. Its hydroxyl group at the 11th position allows for more specific interactions with cannabinoid receptors, making it a valuable compound for research and potential therapeutic applications.

生物活性

(+/-)-11-Hydroxy-delta9-THC-D3 (11-OH-THC-D3) is a significant metabolite of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of Cannabis sativa. Understanding the biological activity of 11-OH-THC-D3 is crucial due to its potent psychoactive properties and its role in the pharmacokinetics of cannabinoids. This article reviews the biological activity, metabolism, and pharmacological effects of 11-OH-THC-D3, supported by diverse sources and research findings.

Metabolism of 11-OH-THC-D3

11-OH-THC-D3 is primarily formed in the liver through the hydroxylation of Δ9-THC by cytochrome P450 enzymes. The metabolic pathway can be summarized as follows:

- Δ9-THC is metabolized to 11-OH-THC .

- 11-OH-THC can further oxidize to 11-nor-9-carboxy-THC (THC-COOH) .

- Both metabolites exhibit distinct pharmacological effects, with 11-OH-THC being more potent than Δ9-THC in activating cannabinoid receptors.

Table 1: Metabolic Pathway of Δ9-THC

| Parent Compound | Metabolite | Activity Level |

|---|---|---|

| Δ9-THC | 11-OH-THC | Highly Psychoactive |

| 11-OH-THC | THC-COOH | Non-Psychoactive |

Pharmacological Effects

Research indicates that 11-OH-THC-D3 has significant psychoactive effects, comparable to or exceeding those of Δ9-THC. Studies show that:

- Psychoactivity : 11-OH-THC is recognized for its ability to cross the blood-brain barrier more effectively than Δ9-THC, leading to enhanced psychoactive effects.

- Receptor Activation : It has a higher affinity for CB1 receptors, which are primarily responsible for the psychoactive effects of cannabinoids .

Case Study Findings

A study involving controlled oral dosing of Δ9-THC demonstrated that plasma concentrations of 11-OH-THC peaked significantly after administration, indicating its rapid conversion and potent effects in vivo. The mean peak plasma concentrations observed were:

| Compound | Mean Concentration (μg/L) |

|---|---|

| THC | 3.8 |

| 11-OH-THC | 3.0 |

| THC-COOH | 196.9 |

These findings suggest that the presence of 11-OH-THC significantly influences the overall pharmacological profile following Δ9-THC consumption .

Pharmacokinetics

The pharmacokinetic profile of 11-OH-THC-D3 varies based on the route of administration. Research indicates that:

- Inhalation leads to rapid absorption and higher initial brain concentrations.

- Injection results in higher blood concentrations of 11-OH-THC over time, suggesting different metabolic pathways depending on administration method .

Table 2: Pharmacokinetic Profiles Based on Administration Route

| Route | Initial Brain Concentration | Blood Concentration (Post-administration) |

|---|---|---|

| Inhalation | Higher | Comparable peak THC concentrations |

| Injection | Lower | Significantly higher 11-OH-THC levels |

特性

IUPAC Name |

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBKSSAWEUDACY-MVOYJBSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362044-74-4 | |

| Record name | 362044-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is (+/-)-11-Hydroxy-delta9-THC-D3 used in the analysis of phytocannabinoids?

A1: this compound serves as an internal standard in LC-MS/MS methods for quantifying phytocannabinoids and their metabolites in biological matrices like urine, oral fluid, and blood []. Internal standards are crucial in analytical chemistry for accurate and precise quantification. They are added to samples, calibrators, and quality control materials at a known concentration. Due to their similar chemical behavior to the analyte of interest, in this case, 11-Hydroxy-Delta9-THC, they help to correct for variations during sample preparation and analysis, thereby enhancing the reliability of the results.

Q2: Can you elaborate on the analytical method validation described in the paper and how this compound contributes to it?

A2: The research paper describes the development and validation of an LC-MS/MS method for quantifying 15 common phytocannabinoids and their metabolites []. Validation is essential to demonstrate the method's reliability and fitness for purpose. While the paper doesn't explicitly detail the entire validation process, it mentions achieving good linearity and reproducibility for the analytes with R2 values > 0.95. Additionally, it reports low limits of detection (LLOD) and quantitation (LLOQ), ranging from 0.25 to 2.5 ng/ml, and excellent reproducibility with CV < 15% for all compounds in the studied matrices. The use of this compound as an internal standard contributes significantly to these achievements by correcting for matrix effects and instrumental variations, ultimately ensuring the accuracy and precision of the method.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。